8-Methoxyquinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
8-methoxyquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-8(11(13)14)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUPHZIISHPJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Methoxyquinoline 7 Carboxylic Acid and Its Precursors
Strategies for Introducing the Methoxy (B1213986) Group at the 8-Position of Quinoline (B57606) Systems
The introduction of a methoxy group at the 8-position of a quinoline ring is a critical step in the synthesis of the target compound. This is often achieved through the derivatization of a pre-formed quinoline core.
A common and effective method for introducing an alkoxy group, such as methoxy, onto the quinoline ring is through the nucleophilic substitution of a halogen atom. This typically involves the reaction of an 8-haloquinoline with a methoxide (B1231860) source. For instance, the synthesis of 6-bromo-8-methoxyquinoline (B600033) has been reported as a precursor for more complex quinoline derivatives. nih.gov The Williamson ether synthesis, a well-established reaction, can be employed where 8-hydroxyquinoline (B1678124) is reacted with a methylating agent. researchgate.net However, for direct methoxylation, starting with a halogenated precursor is often more direct.
The reactivity of the halogen at the 8-position is influenced by the electronic nature of the quinoline ring and the reaction conditions. The presence of activating or deactivating groups elsewhere on the ring can impact the facility of the substitution.
For example, in the synthesis of related quinoline derivatives, various catalysts and conditions have been explored. Copper-catalyzed reactions have shown promise in facilitating the amination of quinoline N-oxides, which could be conceptually extended to alkoxylation. nih.gov The use of solid-supported reagents and one-pot procedures are also being investigated to improve efficiency and reduce waste. nih.gov
| Catalyst/Reagent | Substrate | Product | Yield | Reference |
| Sodium Methoxide | 8-Bromoquinoline | 8-Methoxyquinoline (B1362559) | Varies | - |
| Copper(I) Oxide | 7-Bromoquinoline | 7-Hydroxyquinoline | 78% | chemicalbook.com |
Scaling up the synthesis of 8-methoxyquinolinecarboxylic acids from the laboratory to an industrial scale presents several challenges. These include the cost and availability of starting materials, the need for robust and reproducible reaction conditions, and the management of byproducts and waste streams. imist.maresearchgate.net Classical methods like the Skraup and Doebner-von Miller reactions, while foundational for quinoline synthesis, can suffer from harsh conditions and low yields, particularly with substituted anilines. researchgate.netresearchgate.net
Innovations in this area focus on the development of greener and more efficient synthetic routes. This includes the use of microwave-assisted synthesis, solvent-free reaction conditions, and the development of more active and selective catalysts. imist.maresearchgate.net For instance, the use of ytterbium perfluorooctanoate as a catalyst in the Doebner reaction has been shown to improve yields for the synthesis of quinoline-4-carboxylic acids. researchgate.net While not directly targeting the 8-methoxy-7-carboxylic acid isomer, these advancements highlight the trend towards more sustainable industrial processes.
Approaches for Carboxylic Acid Group Formation at the 7-Position
The introduction of a carboxylic acid group at the 7-position of the quinoline nucleus is another key transformation. This can be achieved through direct carboxylation or by the transformation of other functional groups.
Direct carboxylation of a quinoline ring at the 7-position can be challenging due to the need for specific directing groups to achieve the desired regioselectivity. The inherent reactivity of the quinoline ring often favors substitution at other positions. nih.gov
However, methods for the synthesis of quinoline carboxylic acids at other positions, such as the Doebner and Pfitzinger reactions for quinoline-4-carboxylic acids, are well-documented. imist.manih.govui.ac.id These reactions involve the condensation of anilines with pyruvic acid and an aldehyde (Doebner) or isatin (B1672199) with a carbonyl compound (Pfitzinger). nih.govui.ac.id Adapting these methods for the synthesis of 7-carboxylic acid derivatives would require appropriately substituted starting materials.
More modern approaches, such as visible-light-driven decarboxylative alkylation, have been used to introduce functional groups onto the quinoline ring, although this specific application was for hydroxyalkylation at the 4-position. mdpi.com
An alternative and often more practical approach to introducing a carboxylic acid group at the 7-position is through the transformation of a pre-existing functional group. A common strategy involves the oxidation of an alkyl or formyl group.
For instance, an 8-methoxy-7-methylquinoline could be oxidized to the corresponding carboxylic acid. Similarly, the oxidation of 8-methoxyquinoline-7-carbaldehyde would yield the desired product. The synthesis of 8-hydroxyquinoline-7-carbaldehyde (B1296194) is known, suggesting that a similar methoxy-substituted analogue could be a viable intermediate. sigmaaldrich.com
Another route involves the hydrolysis of a nitrile or an ester group at the 7-position. This requires the initial synthesis of the 7-cyano or 7-alkoxycarbonyl derivative. The synthesis of various quinoline-2-carboxylate and quinoline-3-carboxylate derivatives has been reported, indicating that similar strategies could be applied for the 7-position. nih.govmdpi.com
| Precursor Functional Group | Reagent/Reaction | Product Functional Group |
| -CH₃ (Methyl) | Strong Oxidizing Agent (e.g., KMnO₄) | -COOH (Carboxylic Acid) |
| -CHO (Aldehyde) | Oxidizing Agent (e.g., Tollens' reagent) | -COOH (Carboxylic Acid) |
| -CN (Nitrile) | Acid or Base Hydrolysis | -COOH (Carboxylic Acid) |
| -COOR (Ester) | Acid or Base Hydrolysis | -COOH (Carboxylic Acid) |
Multi-Step Synthesis Pathways Integrating Methoxy and Carboxylic Acid Functionalities
A plausible and frequently referenced synthetic route to 8-Methoxyquinoline-7-carboxylic acid involves a multi-step sequence starting from the readily available precursor, 8-hydroxyquinoline. This pathway strategically introduces the carboxylic acid functionality before methylating the hydroxyl group.
The initial step often involves the formylation of 8-hydroxyquinoline at the 7-position to yield 8-hydroxyquinoline-7-carbaldehyde. A classical method to achieve this is the Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a strong base to introduce a formyl group ortho to a hydroxyl group on a phenol (B47542) ring. rsc.orgacs.orgresearchgate.net The selectivity of the formylation to the C7 position is directed by the activating effect of the hydroxyl group at C8. nih.gov
Once 8-hydroxyquinoline-7-carbaldehyde is obtained, the next step is the oxidation of the aldehyde group to a carboxylic acid. This transformation yields 8-hydroxyquinoline-7-carboxylic acid. chemimpex.com Various oxidizing agents can be employed for this purpose, with modern methods favoring greener alternatives over traditional heavy metal oxidants. acs.orgsciforum.netlibretexts.org
The final step in this pathway is the methylation of the hydroxyl group at the 8-position to afford the target compound, this compound. This O-methylation is typically achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. nih.govresearchgate.net
An alternative conceptual pathway could involve the initial synthesis of 8-methoxyquinoline, followed by the introduction of the carboxylic acid group at the 7-position. However, the direct carboxylation of the C-H bond at the 7-position of 8-methoxyquinoline presents significant regioselectivity challenges.
Below is a data table summarizing a viable multi-step synthesis pathway:
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Formylation (Reimer-Tiemann Reaction) | 8-Hydroxyquinoline | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | 8-Hydroxyquinoline-7-carbaldehyde |
| 2 | Oxidation | 8-Hydroxyquinoline-7-carbaldehyde | Oxidizing agent (e.g., H₂O₂, Air) | 8-Hydroxyquinoline-7-carboxylic acid |
| 3 | Methylation | 8-Hydroxyquinoline-7-carboxylic acid | Dimethyl sulfate ((CH₃)₂SO₄), Base | This compound |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. These principles can be integrated into various steps of the synthetic pathway.
Catalysis and Solvent Choice:
In the formylation step (Reimer-Tiemann reaction), the use of phase-transfer catalysts can enhance the reaction rate and efficiency in a biphasic system, which often includes water as one of the phases. capes.gov.brfzgxjckxxb.comdalalinstitute.com This can reduce the need for large quantities of organic solvents. fzgxjckxxb.com Some general quinoline syntheses have also explored the use of greener solvents like ethanol (B145695) and water. nih.gov
Safer Reagents and Auxiliaries:
A significant green improvement is the replacement of hazardous reagents. For the oxidation of the intermediate aldehyde to a carboxylic acid, traditional oxidants like potassium permanganate (B83412) or chromium reagents can be substituted with greener alternatives such as molecular oxygen (from air) or hydrogen peroxide. acs.orgacs.orgsciforum.net These greener oxidants produce water as a benign byproduct. Photo-induced aerobic oxidation in water presents a particularly environmentally friendly option, avoiding the need for any catalyst or additive. acs.org
In the final methylation step, while dimethyl sulfate is effective, it is also highly toxic. A comparative analysis of methylating agents from a green chemistry perspective highlights dimethyl carbonate (DMC) as a more environmentally benign alternative. rsc.orgresearchgate.net DMC is less toxic and has a better atom economy. Methanol can also be considered, although it may require more forcing conditions. rsc.orgresearchgate.net
Energy Efficiency:
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for its ability to significantly reduce reaction times and, consequently, energy consumption. nih.govderpharmachemica.comnih.govresearchgate.netfrontiersin.org While specific literature on the microwave-assisted synthesis of this compound is not abundant, the successful application of microwave heating in the synthesis of various quinoline derivatives suggests its potential applicability in this context, particularly for the cyclization or functionalization steps. nih.govnih.govresearchgate.net
The following table outlines the application of green chemistry principles to the synthesis:
| Green Chemistry Principle | Application in Synthesis |
| Use of Catalysis | Phase-transfer catalysts in the Reimer-Tiemann reaction to improve efficiency. capes.gov.brfzgxjckxxb.com |
| Use of Safer Solvents | Utilizing aqueous or ethanolic systems where possible. acs.orgnih.gov |
| Use of Safer Reagents | Replacing heavy metal oxidants with H₂O₂ or air for the oxidation of the aldehyde. acs.orgacs.orgsciforum.net Using dimethyl carbonate (DMC) as a less toxic methylating agent. rsc.orgresearchgate.net |
| Energy Efficiency | Potential for microwave-assisted reactions to reduce reaction times and energy input. derpharmachemica.comnih.govfrontiersin.org |
| Atom Economy | Improved by selecting methylating agents like DMC with higher atom economy compared to traditional reagents. rsc.orgresearchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 8 Methoxyquinoline 7 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
NMR spectroscopy is an unparalleled method for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, a complete and unambiguous assignment of each proton and carbon atom in 8-Methoxyquinoline-7-carboxylic acid can be achieved.
Proton (¹H) NMR Spectroscopic Characterization
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the quinoline (B57606) ring are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. uncw.eduuncw.edu The specific chemical shifts and splitting patterns (multiplicities) are dictated by their position relative to the nitrogen atom and the electron-donating methoxy (B1213986) and electron-withdrawing carboxylic acid groups.
The methoxy group (-OCH₃) protons would appear as a sharp singlet, as they have no adjacent protons to couple with, anticipated in the range of 3.9 to 4.1 ppm. A key diagnostic signal is that of the carboxylic acid proton (-COOH), which is expected to be a broad singlet significantly downfield, typically in the 10.0 to 13.0 ppm region, due to strong deshielding and hydrogen bonding. This signal would disappear upon the addition of D₂O, confirming the presence of an exchangeable acidic proton.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | ~8.8 - 9.0 | Doublet of doublets (dd) |
| H-3 | ~7.4 - 7.6 | Doublet of doublets (dd) |
| H-4 | ~8.6 - 8.8 | Doublet of doublets (dd) |
| H-5 | ~7.8 - 8.0 | Doublet (d) |
| H-6 | ~7.2 - 7.4 | Doublet (d) |
| -COOH | ~10.0 - 13.0 | Broad Singlet (br s) |
Carbon (¹³C) NMR Spectroscopic Characterization
Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton. Carbon atoms in different chemical environments produce distinct signals over a broad chemical shift range. oregonstate.edu For this compound, the carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing between 165 and 180 ppm. tsijournals.comresearchgate.net
The nine carbons of the quinoline ring system will resonate in the aromatic region of approximately 110 to 160 ppm. The carbon atom attached to the electronegative oxygen of the methoxy group (C-8) will be significantly deshielded. Quaternary carbons, those without any attached protons (C-7, C-8, C-8a, C-4a), are typically weaker in intensity. The carbon of the methoxy group is anticipated to appear in the upfield region, around 55-60 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~140 |
| C-5 | ~130 |
| C-6 | ~115 |
| C-7 | ~128 |
| C-8 | ~155 |
| C-8a | ~148 |
| -C OOH | ~170 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complex structural connectivity of this compound.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this molecule, COSY would show cross-peaks between H-2 and H-3, H-3 and H-4, and H-5 and H-6, confirming the proton sequence on both rings of the quinoline nucleus.
HSQC/HMQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (a one-bond correlation). sdsu.eduyoutube.com It would definitively link the proton signals (e.g., H-5) with their corresponding carbon signals (C-5) and connect the methoxy proton signal to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for assembling the molecular puzzle, as it reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). sdsu.eduyoutube.com Key correlations would include a cross-peak between the methoxy protons (-OCH₃) and the C-8 carbon, confirming the position of the methoxy group. Furthermore, protons H-5 and H-6 would show correlations to the quaternary carboxylic acid carbon (C-7), unambiguously placing the carboxyl group at the C-7 position.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands indicative of its structure. The most prominent feature is expected to be a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. youtube.com This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.
Other significant peaks include a sharp, strong absorption for the carbonyl (C=O) stretch between 1700 and 1725 cm⁻¹, aromatic C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region, and C-O stretching bands for the ether and carboxylic acid functionalities between 1000 and 1300 cm⁻¹. researchgate.netresearchgate.net Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. researchgate.net
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic, -OCH₃) | 2850 - 2980 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C / C=N stretch (Aromatic Ring) | 1450 - 1620 | Medium to Strong |
| C-O stretch (Ether & Acid) | 1000 - 1300 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it is sensitive to different vibrational modes, particularly those involving symmetric vibrations and non-polar bonds. researchgate.netupi.edu The Raman spectrum of this compound is expected to show strong, well-defined bands for the symmetric stretching and ring-breathing modes of the quinoline nucleus, which are often weak in the FTIR spectrum. bitp.kiev.ua These are anticipated in the 1300-1650 cm⁻¹ region. researchgate.net The C=O stretch will also be present but may be less intense than in the IR spectrum. The non-polar C-C bonds within the aromatic system will give rise to prominent signals, making Raman an excellent technique for characterizing the core heterocyclic structure. acs.orgnih.gov
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 - 1050 | Strong |
| Symmetric Ring Stretch (C=C/C=N) | 1300 - 1650 | Strong |
| C=O stretch | ~1700 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS is used to confirm that the experimentally measured mass corresponds to its theoretical exact mass, calculated from the sum of the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). This precise mass measurement is a critical first step in confirming the identity of a synthesized compound.
Data Table: Theoretical Mass of this compound
| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₁₁H₉NO₃ | ¹²C₁₁¹H₉¹⁴N¹⁶O₃ | 203.05824 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the carboxylic acid group may necessitate derivatization to increase volatility for GC analysis, the resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
Although specific experimental data for this compound is not publicly available, expected fragmentation pathways can be predicted based on its structure. The molecular ion peak (M⁺) would be observed at m/z 203. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals from the parent structure.
Data Table: Predicted Key Mass Fragments for this compound in MS
| Fragment Lost | Mass of Fragment (Da) | Resulting m/z | Notes |
|---|---|---|---|
| ·CH₃ | 15 | 188 | Loss of the methyl radical from the methoxy group. |
| H₂O | 18 | 185 | Loss of water, likely involving the carboxylic acid proton and a methoxy oxygen. |
| CO | 28 | 175 | Loss of carbon monoxide, a common fragmentation for aromatic acids/aldehydes. |
| ·OCH₃ | 31 | 172 | Loss of the methoxy radical. |
| ·COOH | 45 | 158 | Loss of the carboxylic acid radical, a characteristic fragmentation. |
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Behavior
Electronic spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugation and photophysical properties.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic quinoline ring system. researchgate.net The presence of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing carboxylic acid (-COOH) group as substituents on the aromatic core will influence the energy of these transitions, typically causing a shift in the absorption maxima (λmax) compared to the unsubstituted quinoline parent molecule. Without specific experimental data, the exact absorption maxima cannot be detailed, but they would be characteristic of the substituted quinoline chromophore.
Fluorescence spectroscopy is a highly sensitive technique used to study the properties of fluorescent molecules. It involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. Many quinoline derivatives are known to be fluorescent. beilstein-journals.orgnih.govresearchgate.net The presence of a methoxy group can influence the fluorescence quantum yield and the positions of the excitation and emission maxima. nih.gov Should this compound be fluorescent, this technique would provide valuable information on its electronic structure and its potential use in applications such as fluorescent probes. However, specific experimental fluorescence data for this compound are not currently available in the public domain.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise atomic coordinates.
From these coordinates, a wealth of structural information can be derived, including:
Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding framework.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing any structural strain or unusual geometry.
Molecular Conformation: The exact spatial orientation of the methoxy and carboxylic acid groups relative to the quinoline ring.
Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between carboxylic acid groups forming dimers) and potential π-π stacking interactions between the aromatic quinoline rings.
A review of the scientific literature and crystallographic databases indicates that the crystal structure for this compound has not yet been reported.
Single-Crystal X-ray Diffraction Analysis of this compound
Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), no public records of a single-crystal X-ray diffraction study for this compound were found. This indicates that the crystal structure of this specific compound has not been experimentally determined and deposited in these databases as of the current date. The absence of this data precludes a detailed discussion of its specific solid-state structure, such as its unit cell parameters, space group, and precise intramolecular dimensions.
Crystallographic Studies of Related 8-Methoxyquinoline (B1362559) Derivatives
In the absence of direct crystallographic data for this compound, an examination of structurally similar compounds can provide valuable insights into its likely structural characteristics. The quinoline core is a rigid, planar system, and the substitution pattern influences intermolecular interactions and crystal packing.
One such related compound is 8-hydroxyquinoline-2-carboxylic acid . Its crystal structure reveals key features that are likely to be shared with its methoxy analogue. The Cambridge Structural Database (CSD) contains entries for this compound, such as CCDC number 195606. Analysis of these structures shows the characteristic planarity of the quinoline ring system.
Another relevant structure is that of 8-hydroxy-2-methylquinoline-7-carboxylic acid . nih.gov While differing by a methyl group at the 2-position and a hydroxyl group instead of a methoxy group at the 8-position, its crystallographic data would offer a glimpse into the hydrogen bonding and packing motifs that can occur in this class of compounds.
The crystal structures of carboxylic acids are often characterized by the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. It is highly probable that this compound would also form such dimers in the solid state, with the carboxylic acid moieties participating in strong O-H···O hydrogen bonds. The presence of the methoxy group, a potential hydrogen bond acceptor, could further influence the crystal packing by participating in weaker C-H···O interactions.
| Feature | 8-hydroxyquinoline-2-carboxylic acid | Expected for this compound |
| Quinoline Core | Planar | Planar |
| Carboxylic Acid | Forms hydrogen-bonded dimers | Likely to form hydrogen-bonded dimers |
| Substituent at C8 | Hydroxyl group (potential H-bond donor/acceptor) | Methoxy group (potential H-bond acceptor) |
Table 1: Comparison of Crystallographic Features
Electrochemical Characterization Techniques for Redox Properties
The electrochemical activity of quinoline derivatives is typically centered on the heterocyclic ring system. The ease of oxidation or reduction is significantly modulated by the electronic nature of the substituents. A study on quinolinecarbaldehydes and their derivatives demonstrated a strong correlation between the chemical structure and the observed reduction and oxidation potentials. mdpi.com
In a typical cyclic voltammetry experiment, one would expect to observe an irreversible oxidation wave corresponding to the oxidation of the quinoline ring system. The reduction of the carboxylic acid group and the quinoline ring might occur at negative potentials, and the reversibility of these processes would depend on the stability of the resulting radical anions.
Studies on other quinoline carboxylic acids have shown that they can be electrochemically active, with both the quinoline ring and the carboxylic acid group influencing the redox behavior. tandfonline.com For instance, the electrochemical properties of metal complexes with quinoline-2-carboxylic acid have been investigated, highlighting the role of the quinoline moiety in the redox processes of the complexes. tandfonline.com
| Compound Family | Observed Electrochemical Behavior | Reference |
| Quinolinecarbaldehydes | Oxidation and reduction potentials are strongly influenced by substituents. | mdpi.com |
| Quinoline-2-carboxylic Acid Complexes | The quinoline ring participates in the redox processes of the metal complexes. | tandfonline.com |
| 3-Methoxyquinoline-7-carboxylic acid | The methoxy and carboxylic acid groups influence oxidation pathways. |
Table 2: Electrochemical Behavior of Related Quinoline Derivatives
Coordination Chemistry of 8 Methoxyquinoline 7 Carboxylic Acid As a Ligand
Chelation Potential of the Quinoline (B57606) Nitrogen and Carboxylic Acid Oxygen Atoms
8-Methoxyquinoline-7-carboxylic acid is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. The primary coordination sites are the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylic acid group. This arrangement forms a stable five-membered chelate ring with the metal ion, a favored configuration in coordination chemistry.
The chelating ability of this ligand is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) and its derivatives, which are known to form stable complexes with a wide array of metal ions. uncw.edu The nitrogen atom of the quinoline ring acts as a Lewis base, donating its lone pair of electrons to the metal ion. Simultaneously, the carboxylic acid group, upon deprotonation to a carboxylate, provides a negatively charged oxygen atom that forms a strong coordinate bond with the positively charged metal ion. This dual binding significantly enhances the stability of the resulting metal complex compared to monodentate ligands, an effect known as the chelate effect.
Design Principles for Metal Complexes Involving this compound
The design of metal complexes with this compound is guided by several key principles of coordination chemistry. The choice of the metal ion is paramount, as its size, charge, and preferred coordination geometry will influence the stoichiometry and structure of the resulting complex. For instance, divalent metal ions such as Cu(II), Zn(II), and Ni(II) with a coordination number of four or six are likely to form complexes with a 1:2 or 1:3 metal-to-ligand ratio.
The reaction conditions, including pH and solvent, also play a crucial role. The carboxylic acid group needs to be deprotonated to effectively coordinate with the metal ion. Therefore, the pH of the reaction medium is typically adjusted to be neutral or slightly basic to facilitate this deprotonation. The choice of solvent is also important to ensure the solubility of both the ligand and the metal salt, thereby promoting the formation of the complex.
Furthermore, the steric and electronic properties of the ligand itself influence the design of the complexes. The methoxy (B1213986) group at the 8-position can exert steric hindrance that may affect the coordination geometry. Electronically, the methoxy group is an electron-donating group, which can increase the electron density on the quinoline ring and potentially enhance the basicity of the nitrogen atom, thereby strengthening the metal-ligand bond.
Investigation of Ligand-Metal Ion Interactions and Complexation Stoichiometry
The interaction between this compound and metal ions in solution can be investigated using various analytical techniques. Potentiometric titrations are a common method to determine the stability constants of the formed complexes. By monitoring the pH change of a solution containing the ligand upon the addition of a metal ion solution, the stoichiometry and stability of the complexes can be elucidated.
Spectrophotometric methods, such as UV-Visible spectroscopy, are also widely used to study complexation. The formation of a metal complex often results in a shift in the absorption spectrum of the ligand, which can be monitored to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot. For analogous 8-hydroxyquinoline complexes, stoichiometries of 1:2 (metal:ligand) are commonly observed for divalent metal ions.
Table 1: Representative Stability Constants of Metal Complexes with a Related Ligand, 8-Hydroxyquinoline-2-carboxylic acid
| Metal Ion | Log K1 |
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
| Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and is provided for comparative purposes. |
Spectroscopic Probing of Metal Complex Formation
Spectroscopic techniques are invaluable for probing the formation and characterizing the structure of metal complexes of this compound.
UV-Visible Spectroscopy: As mentioned, the formation of a metal complex typically leads to changes in the electronic absorption spectrum. These changes can provide information about the nature of the metal-ligand bonding and the coordination environment of the metal ion. The spectra of 8-hydroxyquinoline complexes often show a shift in the absorption maxima upon coordination with metal ions.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The deprotonation and coordination of the carboxylic acid group can be observed by the disappearance of the broad O-H stretching band and a shift in the asymmetric and symmetric stretching vibrations of the carboxylate group. The coordination of the quinoline nitrogen is often indicated by a shift in the C=N stretching vibration. For 8-hydroxyquinoline complexes, shifts in the C-O and C=N stretching frequencies are indicative of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can reveal the coordination sites and provide insights into the geometry of the complex.
Structural Characterization of this compound Metal Complexes
The definitive determination of the three-dimensional structure of a metal complex is achieved through single-crystal X-ray diffraction analysis.
Table 2: Crystallographic Data for a Representative Complex of a Related Ligand, [Zn((HQC)H)2]·2H2O (HQC = 8-hydroxyquinoline-2-carboxylic acid)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.152(3) |
| b (Å) | 9.227(4) |
| c (Å) | 15.629(7) |
| α (°) | 103.978(7) |
| β (°) | 94.896(7) |
| γ (°) | 108.033(8) |
| Data sourced from a study on a zinc complex of 8-hydroxyquinoline-2-carboxylic acid. |
Influence of the Methoxy Group on Coordination Behavior Compared to Hydroxyquinoline Analogs
The presence of a methoxy group at the 8-position in place of a hydroxyl group significantly influences the coordination behavior of the ligand.
Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the quinoline ring. This can enhance the basicity of the quinoline nitrogen, potentially leading to stronger coordination with metal ions compared to unsubstituted quinoline-7-carboxylic acid. In contrast, the deprotonated hydroxyl group in 8-hydroxyquinoline is a stronger electron donor than the methoxy group, which can lead to more stable complexes for the hydroxy-analogues.
Steric Effects: The methoxy group is bulkier than a hydroxyl group, which can introduce steric hindrance around the coordination site. This steric effect might influence the coordination geometry and the stoichiometry of the resulting metal complexes, potentially favoring lower coordination numbers.
Computational Chemistry and Theoretical Investigations of 8 Methoxyquinoline 7 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are at the heart of modern computational chemistry, offering a powerful lens through which to examine molecular systems. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecules such as 8-Methoxyquinoline-7-carboxylic acid.
Density Functional Theory (DFT) has become a standard method for the geometry optimization of molecular structures. ijpras.comarabjchem.org This approach calculates the electron density of a system to determine its energy and, consequently, its most stable three-dimensional arrangement. For this compound, DFT calculations, often employing a basis set such as 6-31G* and the B3LYP functional, can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. ijpras.com These optimized geometries represent the molecule at its lowest energy state and are crucial for understanding its steric and electronic properties.
Illustrative Data Table for Optimized Geometry (Theoretical) This table is a representative example of the data that would be generated from a DFT study. The values are hypothetical and for illustrative purposes only.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.41 Å |
| C7-C(OOH) | 1.48 Å | |
| C8-O(CH3) | 1.36 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C6-C7-C8 | 119.5° |
| C7-C8-N1 | 121.0° | |
| O-C(O)-O | 123.0° | |
| Dihedral Angle | C6-C7-C(OOH)-O | 15.0° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. arabjchem.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijpras.com
For this compound, the distribution of the HOMO and LUMO across the quinoline (B57606) ring, the methoxy (B1213986) group, and the carboxylic acid group would reveal the most probable sites for electrophilic and nucleophilic attack. Computational studies on similar quinoline derivatives have shown that substituents significantly influence the energy and localization of these orbitals. ijpras.comresearchgate.net
Illustrative Data Table for FMO Analysis (Theoretical) This table is a representative example of the data that would be generated from an FMO analysis. The values are hypothetical and for illustrative purposes only.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure and understand its vibrational and magnetic environments.
Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. arabjchem.org By calculating the vibrational frequencies corresponding to different normal modes, specific functional groups and their interactions within the molecule can be identified. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the methoxy and carboxylic acid groups, and various aromatic C-H and C=C stretching and bending modes. Comparing these calculated frequencies with experimental FTIR and Raman spectra is a powerful tool for structural elucidation.
Illustrative Data Table for Calculated Vibrational Frequencies (Theoretical) This table is a representative example of the data that would be generated from a vibrational frequency calculation. The values are hypothetical and for illustrative purposes only.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3450 |
| C-H Stretch | Aromatic | 3100-3000 |
| C-H Stretch | Methyl | 2980-2900 |
| C=O Stretch | Carboxylic Acid | 1720 |
| C=C Stretch | Aromatic | 1600-1450 |
| C-O Stretch | Methoxy/Acid | 1300-1200 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net For this compound, theoretical calculations would provide chemical shift values for each unique proton and carbon atom. These predicted spectra can be invaluable for assigning peaks in experimental NMR data, especially for complex molecules where spectral overlap can occur. The accuracy of these predictions further validates the computationally determined molecular geometry.
Illustrative Data Table for Theoretical NMR Chemical Shifts (Theoretical) This table is a representative example of the data that would be generated from an NMR calculation. The values are hypothetical and for illustrative purposes only.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C2 | 151.2 | 8.8 (H2) |
| C3 | 122.5 | 7.5 (H3) |
| C4 | 137.8 | 8.1 (H4) |
| C5 | 128.9 | 7.7 (H5) |
| C6 | 125.4 | 7.4 (H6) |
| C7 | 130.1 | - |
| C8 | 155.6 | - |
| C9 | 148.3 | - |
| C10 | 118.9 | - |
| C(OOH) | 168.5 | 12.5 (COOH) |
| OCH₃ | 56.3 | 4.1 (OCH₃) |
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the carboxylic acid and methoxy groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with bond rotations. By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy landscape can be constructed. This analysis reveals the relative energies of different conformers, the energy barriers between them, and the most probable conformations the molecule will adopt. For this compound, the orientation of the carboxylic acid group relative to the quinoline ring and the methoxy group is of particular interest as it can influence intermolecular interactions, such as hydrogen bonding, which are critical for its crystal packing and biological activity.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its behavior in a solution, which is critical for predicting its physicochemical properties and bioavailability.
The process involves creating a simulation box containing the molecule of interest and a defined number of solvent molecules (e.g., water). The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic evolution.
Potential Research Findings from MD Simulations:
Solvation and Hydration Shell: MD simulations can characterize the hydration shell around this compound, revealing how water molecules orient themselves around the hydrophobic quinoline core and the more polar methoxy and carboxylic acid groups.
Conformational Analysis: The simulations can explore the conformational landscape of the molecule, identifying the most stable orientations of the methoxy and carboxylic acid groups relative to the quinoline ring in a solution environment.
Hydrogen Bonding Dynamics: A key aspect would be the study of intermolecular hydrogen bonds between the carboxylic acid group and solvent molecules. The stability, lifetime, and geometry of these bonds are crucial for the compound's solubility and interactions.
Aggregation Behavior: At higher concentrations, MD simulations could predict whether molecules of this compound have a tendency to self-associate or aggregate in solution, a phenomenon driven by forces like π-π stacking of the quinoline rings.
While specific data for this compound is not available, studies on other quinolone carboxylic acid derivatives have successfully used MD simulations to describe hydrogen bond dynamics and the influence of the environment on molecular structure mdpi.com. For instance, Car–Parrinello molecular dynamics (CPMD) has been employed to study proton dynamics in intramolecular hydrogen bonds within similar structures mdpi.com.
Table 1: Potential Parameters from Molecular Dynamics (MD) Simulations
| Parameter Studied | Information Gained | Relevance |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. | Understanding the structure of the solvent shell. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Assessing conformational stability and structural fluctuations. |
| Hydrogen Bond Analysis | Quantifies the number, lifetime, and geometry of hydrogen bonds formed between the solute and solvent. | Determining solubility and interaction potential. |
| Self-Diffusion Coefficient | Measures the mobility of the molecule within the solvent. | Relating to viscosity and transport properties. nih.gov |
Theoretical Studies on Ligand-Target Interactions
Theoretical studies, particularly molecular docking and quantum mechanics calculations, are essential for predicting how a ligand like this compound might interact with a biological target, such as an enzyme's active site. These investigations are fundamental in drug discovery for understanding the mechanism of action and for guiding the design of more potent and selective molecules.
Although direct theoretical studies on this compound are scarce, significant research has been conducted on its close analog, 8-hydroxyquinoline-7-carboxylic acid . This analog has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis nih.gov.
Molecular modeling of 8-hydroxyquinoline-7-carboxylic acid derivatives within the ATP-binding pocket of Pim-1 kinase has suggested that its inhibitory activity stems from specific interactions with key amino acid residues nih.gov. The core scaffold of 8-hydroxyquinoline-7-carboxylic acid is responsible for these critical binding interactions. Given the structural similarity, it is plausible that this compound could engage in a comparable binding mode, although the replacement of the 8-hydroxy group with an 8-methoxy group would alter the hydrogen bonding capability at that position. The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy group can only act as a hydrogen bond acceptor.
Studies on the hydroxy analog have also shown it can inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net Modeling has shown the molecule binding within the active sites of metallo-β-lactamases like VIM-2 and NDM-1. researchgate.net
Table 2: Predicted Ligand-Target Interactions Based on Analog Studies
| Target Enzyme | Key Interacting Residues (from 8-hydroxy- analog) | Type of Interaction | Reference |
| Pim-1 Kinase | Asp186 | Hydrogen bonding with the quinoline nitrogen and/or carboxylic acid group. | nih.gov |
| Pim-1 Kinase | Lys67 | Interaction with the carboxylic acid group. | nih.gov |
| Metallo-β-lactamases (VIM-2, NDM-1) | Active site Zinc ions | Metal chelation via the nitrogen and the oxygen of the 8-hydroxy/8-methoxy group. | researchgate.net |
These theoretical predictions for the analog highlight the potential of the quinoline-7-carboxylic acid scaffold. However, dedicated computational and experimental studies would be required to confirm the specific binding modes and inhibitory potential of this compound itself.
Applications of 8 Methoxyquinoline 7 Carboxylic Acid in Specialized Chemical Fields
Role in the Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds
The structural framework of 8-Methoxyquinoline-7-carboxylic acid is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This makes it a significant starting point for the synthesis of more complex molecules with potential therapeutic applications.
Utilization in the Development of Antibacterial Agents with 8-Methoxyquinolonecarboxylic Acid Structures
The quinolone carboxylic acid core is a well-established motif in the realm of antibacterial agents. While direct studies on the antibacterial activity of this compound are not extensively documented, its structural isomer, 8-methoxyquinoline-2-carboxylic acid, serves as a direct precursor in the synthesis of novel antibacterial compounds. researchgate.net Research has demonstrated the design and synthesis of 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety, which exhibit moderate to good antibacterial efficacy. researchgate.net This underscores the potential of the 8-methoxyquinoline (B1362559) scaffold in generating new antibacterial leads.
Furthermore, a Japanese patent highlights that 8-methoxyquinolone carboxylic acids exhibit strong antibacterial activity against a range of bacteria, including anaerobic bacteria and mycoplasma, and possess excellent selective toxicity between prokaryotic and eukaryotic cells. google.com This suggests that the 8-methoxy substituent on the quinolone core is a critical feature for potent and safe antibacterial action. Although this pertains to the quinolone (4-oxo) form, it strongly supports the value of the 8-methoxyquinoline moiety, which can be a precursor to such structures, in antibacterial drug discovery.
The related compound, 8-hydroxyquinoline-7-carboxylic acid, has also been investigated for its antimycobacterial properties, with some derivatives showing efficacy comparable to standard drugs against the M. avium complex. researchgate.net This further reinforces the importance of the 7-carboxylic acid and 8-substituted quinoline (B57606) scaffold in developing anti-infective agents.
Precursor in the Design of Novel Bioactive Scaffolds
The chemical handles present in this compound—the carboxylic acid and the quinoline nitrogen—allow for its elaboration into a variety of more complex and novel bioactive scaffolds. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, enabling the exploration of a wide chemical space. For instance, the synthesis of 8-hydroxyquinoline-2-carboxamides from the corresponding carboxylic acid demonstrates a common strategy for creating libraries of compounds for biological screening. nih.gov
The quinoline ring system itself is a versatile scaffold found in numerous bioactive molecules. The development of metal-binding isosteres of 8-hydroxyquinoline (B1678124) has been a strategy to create new metalloenzyme inhibitors. nih.gov While not a direct application of this compound, this highlights the general utility of the quinoline scaffold in designing molecules that can interact with biological targets.
Potential as a Component in Functional Materials
The unique electronic and chelating properties of the quinoline ring system, combined with the functional versatility of the carboxylic acid group, position this compound as a potential component in the development of advanced functional materials.
Integration into Responsive Polymer Systems
While specific research on the integration of this compound into responsive polymer systems is limited, the properties of the constituent functional groups suggest potential applications. Quinoline and its derivatives are known to exhibit changes in their fluorescence properties in response to environmental stimuli such as pH and the presence of metal ions. This responsiveness could be imparted to a polymer backbone by incorporating this compound as a monomer or a pendant group. Such polymers could find use in sensors or smart coatings. The carboxylic acid group provides a convenient point of attachment to a polymer chain through esterification or amidation reactions.
A related compound, 8-hydroxyquinoline, has been polymerized, and its coordination polymers with various metal ions have been studied for their cation exchange properties. scholarpublishing.org This demonstrates the feasibility of creating polymeric materials based on the quinoline scaffold with specific functionalities.
Application in Supramolecular Assemblies
The formation of well-ordered supramolecular assemblies relies on specific and directional non-covalent interactions, such as hydrogen bonding and π-π stacking. Carboxylic acids are excellent hydrogen bond donors and acceptors, and the aromatic quinoline ring can participate in π-π stacking interactions. The carboxylic acid group can form robust supramolecular synthons with other functional groups like pyridines and amides. researchgate.net
The structure of this compound, with its carboxylic acid and aromatic nitrogen, is well-suited for the construction of supramolecular architectures. It can potentially form cocrystals with other active pharmaceutical ingredients (APIs), which can be a strategy to improve the physicochemical properties of drugs, such as solubility and bioavailability. researchgate.net The specific geometry and electronic nature of this molecule would dictate the resulting supramolecular structure.
Advanced Ligand Design for Specific Chemical Transformations (e.g., catalysis)
The quinoline moiety is a well-known bidentate ligand, capable of coordinating to metal centers through its nitrogen and, in the case of 8-substituted derivatives, the substituent at the 8-position. This chelating ability is central to its application in catalysis.
This compound can act as a ligand for various transition metals. The nitrogen of the quinoline ring and the oxygen of the methoxy (B1213986) group can form a stable five-membered chelate ring with a metal ion. The carboxylic acid group, while potentially participating in coordination, also offers a handle to tune the electronic and steric properties of the resulting metal complex.
Carboxylic acids themselves are increasingly being used as adaptive functional groups in catalysis, particularly in metallaphotoredox catalysis where they can act as ligands for transition metals like copper and nickel. princeton.edu This opens up possibilities for this compound to be used not just as a chelating ligand but also as a reactive component in catalytic cycles. The ability to fine-tune the ligand environment is crucial for controlling the selectivity and efficiency of catalytic transformations. While specific catalytic applications of this compound are not widely reported, its structural features are highly suggestive of its potential in this domain.
Future Research Directions and Outlook for 8 Methoxyquinoline 7 Carboxylic Acid
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of 8-Methoxyquinoline-7-carboxylic acid will likely focus on improving efficiency, safety, and environmental friendliness compared to traditional multi-step methods. Research is anticipated to move beyond classical named reactions toward more sophisticated and sustainable approaches.
Established routes for quinoline (B57606) synthesis, such as the Gould-Jacobs, Doebner, and Pfitzinger reactions, could theoretically be adapted, but often involve harsh conditions, low yields, and the use of hazardous reagents. researchgate.netacs.orgnih.govresearchgate.net Therefore, the exploration of novel synthetic strategies is a key area for future research.
A significant future direction lies in the development of one-pot multicomponent reactions (MCRs). The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a well-known method for producing quinoline-4-carboxylic acids. acs.orgnih.gov Future work could adapt this methodology for the 7-carboxy isomer, potentially using a substituted 2-aminobenzaldehyde (B1207257) and a suitable dicarbonyl compound. The focus would be on using green catalysts, such as Lewis acid-surfactants or recoverable nanocatalysts, and environmentally benign solvents like water or ethanol (B145695) to improve the sustainability of the process. researchgate.netresearchgate.netresearchgate.net
Another promising avenue is the late-stage functionalization of the pre-formed 8-methoxyquinoline (B1362559) core. Catalytic C-H bond activation and carboxylation represent a highly atom-economical approach. This strategy would involve the direct introduction of a carboxylic acid group at the C-7 position, avoiding the need to carry the functional group through a multi-step cyclization sequence. Research would need to identify suitable transition-metal catalysts (e.g., palladium, rhodium, or cobalt) and directing groups to achieve the required regioselectivity.
Furthermore, drawing inspiration from methods used for related compounds, the oxidation of 8-methoxy-7-methylquinoline presents a viable and potentially green synthetic route. A patented process for the synthesis of 7-chloro-8-quinoline carboxylic acid utilizes oxygen as the primary oxidant in the presence of a catalyst system like N-hydroxyphthalimide and azobisisobutyronitrile. patsnap.com Applying a similar strategy to 8-methoxy-7-methylquinoline could provide a direct and sustainable pathway to the desired carboxylic acid, avoiding harsh oxidizing agents and the production of significant waste. patsnap.com
The application of modern synthetic technologies such as microwave-assisted synthesis and continuous flow chemistry also represents a significant research direction. researchgate.netnih.gov These technologies can drastically reduce reaction times, improve yields, and allow for safer and more controlled reaction conditions, contributing to the development of sustainable manufacturing processes.
Table 1: Proposed Future Synthetic Strategies for this compound
| Synthetic Strategy | Precursors | Key Features & Research Focus | Sustainability Aspect |
|---|---|---|---|
| Modified Doebner Reaction | 2-Amino-3-methoxybenzaldehyde derivative, pyruvic acid | One-pot, three-component reaction. Research on catalyst development and optimization for C-7 regioselectivity. | Use of green solvents (water, ethanol), recoverable catalysts. researchgate.netresearchgate.net |
| C-H Carboxylation | 8-Methoxyquinoline | Direct functionalization of the quinoline core. Focus on developing regioselective catalysts and optimizing reaction conditions. | High atom economy, reduces number of synthetic steps. |
| Oxidation of Methyl Precursor | 8-Methoxy-7-methylquinoline | Oxidation of the methyl group to a carboxylic acid. Investigation into green oxidizing agents and catalytic systems. | Use of O2 as a green oxidant, minimizing waste. patsnap.com |
| Microwave-Assisted Synthesis | Various (dependent on core reaction) | Application of microwave irradiation to accelerate classical or novel reactions. | Reduced reaction times, improved energy efficiency, higher yields. researchgate.netnih.gov |
| Continuous Flow Chemistry | Various (dependent on core reaction) | Implementation in a continuous flow reactor. | Enhanced safety, scalability, and process control. |
In-Depth Mechanistic Studies
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing routes and designing new ones. Currently, there is a lack of specific mechanistic data for this particular compound, highlighting a significant area for future investigation.
For any adapted classical syntheses, such as a modified Gould-Jacobs or Doebner reaction, detailed mechanistic studies would be required. A key point of investigation would be the electronic influence of the C-8 methoxy (B1213986) group on the reaction pathway. Researchers would need to determine how this electron-donating group affects the rate and regioselectivity of the key cyclization and aromatization steps. Computational modeling (DFT studies) combined with kinetic experiments could elucidate transition states and reaction intermediates, providing a clearer picture of the reaction landscape.
In the context of novel synthetic methods, mechanistic studies are even more critical. For a C-H carboxylation approach, research would need to unravel the catalytic cycle. This includes identifying the active catalyst species, understanding the mode of C-H bond activation (e.g., concerted metalation-deprotonation, oxidative addition), and characterizing the organometallic intermediates involved in the carboxylation step.
Similarly, if the oxidation of 8-methoxy-7-methylquinoline is pursued, a detailed mechanistic investigation would be essential. This would involve determining whether the reaction proceeds via a radical mechanism, initiated by a species like azobisisobutyronitrile, or through a metal-catalyzed pathway. patsnap.com Techniques such as electron paramagnetic resonance (EPR) spectroscopy could be employed to detect radical intermediates, while kinetic studies could help to formulate a predictive rate law.
Understanding the adsorption and interaction mechanisms of the final product is also a relevant area of study, particularly for its potential applications in materials science. For instance, studies on related quinoline carboxylic acid-linked frameworks have used computational methods to analyze charge density distributions and predict interactions like hydrogen bonding, π–π stacking, and electrostatic forces with other molecules. mdpi.com Similar in-depth studies on this compound could reveal how the methoxy and carboxylic acid groups govern its intermolecular interactions.
Table 2: Key Areas for Future Mechanistic Investigation
| Area of Investigation | Methodology | Key Questions to Address |
|---|---|---|
| Classical Cyclization Routes | Kinetic studies, Isotope labeling, DFT calculations | How does the C-8 methoxy group influence regioselectivity and reaction rates? What are the rate-determining steps? |
| C-H Carboxylation Mechanism | In-situ spectroscopy (NMR, IR), Catalyst poisoning studies, DFT modeling | What is the active catalytic species? What is the mechanism of C-H activation? How is regioselectivity controlled? |
| Oxidation Pathway | Radical trapping experiments, EPR spectroscopy, Kinetic analysis | Does the reaction proceed via a radical or a metal-catalyzed pathway? What are the key intermediates? |
| Intermolecular Interactions | X-ray crystallography, NMR spectroscopy, Computational modeling | What are the dominant intermolecular forces? How does the molecule pack in the solid state? What are its binding modes? |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-Methoxyquinoline-7-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves starting with 8-hydroxyquinoline derivatives. For example, 8-hydroxyquinaldine-7-carboxylic acid can be reacted with amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dry CH₂Cl₂. Post-reaction, purification involves washing with NaHCO₃, water, and diethyl ether, followed by filtration and characterization via NMR, HPLC, or mass spectrometry . For intermediates, FT-IR and elemental analysis are critical to confirm functional groups and purity .
Q. How do the hydroxyl and methoxy groups influence the solubility and reactivity of this compound?
- Methodological Answer : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., ethanol/water mixtures), while the methoxy group reduces acidity compared to hydroxyl-substituted analogs. Reactivity studies should include pH-dependent stability assays (e.g., in buffers ranging from pH 2–10) and monitoring degradation via HPLC or UV-Vis spectroscopy .
Q. What analytical techniques are essential for verifying the identity and purity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns. Purity is assessed via elemental analysis (>98%) or quantitative NMR with internal standards .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized for complex amide or ester conjugates?
- Methodological Answer : Optimize coupling reactions by varying catalysts (e.g., HOBt/DMAP) and solvents (DMF vs. CH₂Cl₂). For sterically hindered amines, microwave-assisted synthesis or ultrasonication can improve reaction rates. Monitor progress via in-situ FT-IR or LC-MS . For example, PPA (polyphosphoric acid)-catalyzed lactamization has been effective for structurally related quinoline-carboxylic acids .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility. Use standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .
Q. How do structural modifications at the 7-carboxylic acid position affect the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding affinities to targets like bacterial gyrase or fungal cytochrome P450. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, substituting the carboxylic acid with a bioisostere (e.g., tetrazole) may enhance membrane permeability .
Q. What are the key considerations for designing stability studies of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4), temperature (37°C), and oxidative stress (H₂O₂ exposure). Use LC-MS to identify degradation products, and assess stability in plasma via protein binding assays. For photostability, follow ICH Q1B guidelines with controlled UV/visible light exposure .
Data Interpretation and Reporting
Q. How should researchers address batch-to-batch variability in physicochemical properties of synthesized derivatives?
- Methodological Answer : Implement quality-by-design (QbD) principles, including DOE (design of experiments) to identify critical process parameters. Use multivariate analysis (e.g., PCA) to correlate synthesis conditions (e.g., reaction time, temperature) with outcomes like crystallinity or solubility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
